4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C11H17N3O2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a hydroxybenzene carboximidamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide typically involves a multi-step process. One common method includes the reaction of 2-(dimethylamino)ethanol with sodium hydride at elevated temperatures (130-140°C) to form an intermediate, which is then reacted with para-fluorobenzylamine under similar conditions . The reaction is carried out in a controlled environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, it may interact with dopamine receptors, modulating neurotransmitter activity and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares the dimethylamino and ethoxy groups but differs in its overall structure and applications.
4-[2-(Dimethylamino)ethoxy]benzaldehyde: Similar in structure but contains an aldehyde group instead of a carboximidamide moiety.
Uniqueness
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase and interact with dopamine receptors sets it apart from other similar compounds, making it valuable in both research and therapeutic contexts.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C11H17N3O2/c1-14(2)7-8-16-10-5-3-9(4-6-10)11(12)13-15/h3-6,15H,7-8H2,1-2H3,(H2,12,13) |
InChI Key |
YLFGSCOOHVDSDF-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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